2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid 2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 17332-48-8
VCID: VC21278799
InChI: InChI=1S/C16H15NO3/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid

CAS No.: 17332-48-8

Cat. No.: VC21278799

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid - 17332-48-8

Specification

CAS No. 17332-48-8
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name 2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid
Standard InChI InChI=1S/C16H15NO3/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Standard InChI Key DBKSCNINEZDXAU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)C

Introduction

2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid is a synthetic organic compound classified under the benzamide derivatives. Its molecular structure consists of a benzoic acid moiety linked to a carbamoyl group, which is further substituted with a 3,4-dimethylphenyl group. The compound's systematic name reflects its functional groups and structural arrangement, making it a subject of interest in medicinal and synthetic chemistry.

Synthesis

The synthesis of 2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid typically involves:

  • Starting Materials:

    • Benzoic acid or its derivatives.

    • 3,4-Dimethylaniline (aromatic amine).

  • Reaction Steps:

    • Activation of the carboxylic group in benzoic acid using reagents such as thionyl chloride or carbodiimides.

    • Coupling with 3,4-dimethylaniline to form the carbamoyl linkage.

    • Purification using recrystallization or chromatography.

This process ensures the formation of the desired compound with high purity.

Applications in Medicinal Chemistry

2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid has been explored for its potential biological activities:

  • Antimicrobial Activity:

    • Studies on structurally related benzamide derivatives suggest that this compound may exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria .

  • Anti-inflammatory Potential:

    • The presence of a benzoic acid moiety often correlates with anti-inflammatory activity due to its interaction with cyclooxygenase enzymes.

  • Drug Design:

    • The compound's structure allows it to serve as a scaffold for designing derivatives with enhanced pharmacological properties .

Biological Evaluation

Preliminary biological evaluations of similar compounds have shown:

ActivityTested Organisms/CellsResults
AntibacterialE. coli, S. aureusModerate activity (MIC: 50–200 µg/mL)
AntifungalCandida albicansMIC: ~100 µg/mL
Anti-cancerBreast cancer cell lines (MCF-7)Promising cytotoxicity

These findings highlight its potential as a lead compound for further optimization.

Toxicity and Safety Profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator